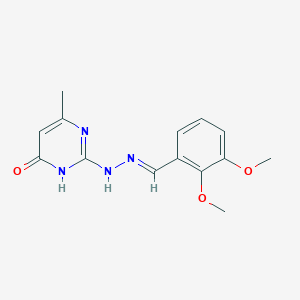
3,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
合成路线和反应条件
3,4-二氯-N-(4-氯-2,5-二甲氧基苯基)苯甲酰胺的合成通常涉及3,4-二氯苯甲酰氯与4-氯-2,5-二甲氧基苯胺的反应。反应在碱(如三乙胺)存在下,在二氯甲烷等有机溶剂中进行。 反应混合物在室温下搅拌数小时,然后通过重结晶或柱层析纯化以获得所需产物 .
工业生产方法
在工业规模上,该化合物的生产可能涉及类似的合成路线,但反应条件经过优化以提高产率和纯度。大规模反应通常在间歇式反应器中进行,对温度、压力和反应时间进行精确控制。使用自动化系统监控和控制反应参数,可确保产品质量的一致性。
化学反应分析
反应类型
3,4-二氯-N-(4-氯-2,5-二甲氧基苯基)苯甲酰胺会发生各种化学反应,包括:
取代反应: 在适当条件下,苯环上的氯原子可以被其他亲核试剂(如胺或硫醇)取代。
氧化反应: 甲氧基可以被氧化形成相应的醌或其他氧化衍生物。
还原反应: 该化合物可以发生还原反应以去除氯原子或还原分子中存在的其他官能团。
常用试剂和条件
取代: 通常使用像酰胺钠或硫醇钾这样的试剂,在极性非质子溶剂(例如二甲亚砜)中。
氧化: 氧化剂如高锰酸钾或三氧化铬,在酸性或碱性介质中。
还原: 还原剂如氢化铝锂或氢气,在钯催化剂存在下。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以生成各种取代的苯甲酰胺,而氧化和还原反应分别可以生成醌或脱氯衍生物 .
科学研究应用
3,4-二氯-N-(4-氯-2,5-二甲氧基苯基)苯甲酰胺在科学研究中有几种应用:
医药化学: 由于它能够抑制参与癌细胞增殖的某些酶和途径,因此正在研究其作为抗癌剂的潜力.
农业: 该化合物因其除草活性而被探索,因为它可以抑制某些杂草和害虫的生长。
材料科学: 由于其独特的化学性质,它被用于合成先进材料,如聚合物和涂层。
生物学研究: 该化合物被用作研究各种生物过程的工具,包括酶抑制和信号转导途径.
作用机制
3,4-二氯-N-(4-氯-2,5-二甲氧基苯基)苯甲酰胺的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。该化合物可以通过与酶的活性位点结合来抑制某些酶的活性,从而阻断底物进入并阻止催化活性。 此外,它可以通过与受体或其他信号分子相互作用来调节信号转导途径,导致细胞反应改变 .
相似化合物的比较
类似化合物
- 3,5-二氯-N-(2-氯苯基)苯甲酰胺
- 3,5-二氯-N-(4-氯苯基)苯甲酰胺
- 2,6-二氯-N-(4-氯苯基)苯甲酰胺
- N-(2,4-二氯苯基)-2-硝基苯甲酰胺
独特性
与类似化合物相比,3,4-二氯-N-(4-氯-2,5-二甲氧基苯基)苯甲酰胺因苯环上同时存在氯和甲氧基而具有独特性。这种取代基组合赋予了独特的化学性质,如增加的亲脂性和多种化学反应性的可能性。 这些特性使其成为医药化学、农业和材料科学等各个领域有价值的化合物 .
属性
分子式 |
C15H12Cl3NO3 |
|---|---|
分子量 |
360.6 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-13-7-12(14(22-2)6-11(13)18)19-15(20)8-3-4-9(16)10(17)5-8/h3-7H,1-2H3,(H,19,20) |
InChI 键 |
FJYQYBHGUFENFT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697327.png)


![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697339.png)

![(4Z)-2-(3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11697357.png)


![N'-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697365.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B11697370.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697380.png)
![(2Z)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697390.png)
![1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697398.png)
